An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate
An In-depth Technical Guide to Methyl 1-cyanocyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-cyanocyclopropanecarboxylate is a bifunctional organic compound featuring a strained cyclopropane ring substituted with both a cyano and a methyl ester group at the same carbon atom. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of the 1-cyanocyclopropyl moiety into more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 1-cyanocyclopropanecarboxylate, including detailed experimental protocols and characterization data.
Chemical Properties and Data
Methyl 1-cyanocyclopropanecarboxylate is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6914-73-4 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
Synthesis
Experimental Protocol: Synthesis of Methyl 1-cyanocyclopropanecarboxylate
Materials:
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Methyl acrylate
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2-Chloroacetonitrile (or 2-bromoacetonitrile)
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Sodium hydride (NaH) or another suitable non-nucleophilic base
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Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
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Quaternary ammonium salt (e.g., tetrabutylammonium bromide) as a phase-transfer catalyst (optional)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Dichloromethane or diethyl ether for extraction
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of methyl acrylate (1.0 equivalent) and 2-chloroacetonitrile (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel over a period of 1-2 hours.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure Methyl 1-cyanocyclopropanecarboxylate.
Logical Workflow for the Synthesis:
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 1-cyanocyclopropanecarboxylate is not explicitly available in the provided search results. However, based on the known chemical shifts of similar structures, a predicted ¹H and ¹³C NMR spectrum can be outlined.
Predicted ¹H NMR Spectrum (CDCl₃)
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~3.8 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-OCH₃).
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~1.6-1.8 ppm (m, 2H): A multiplet for the two protons on one of the cyclopropane methylene groups.
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~1.3-1.5 ppm (m, 2H): A multiplet for the two protons on the other cyclopropane methylene group. The two sets of methylene protons on the cyclopropane ring are diastereotopic and would be expected to show complex splitting patterns.
Predicted ¹³C NMR Spectrum (CDCl₃)
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~168 ppm: Quaternary carbon of the ester carbonyl group (C=O).
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~118 ppm: Quaternary carbon of the nitrile group (C≡N).
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~53 ppm: Carbon of the methyl ester group (-OCH₃).
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~25 ppm: Quaternary carbon of the cyclopropane ring to which the cyano and ester groups are attached.
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~18 ppm: The two equivalent methylene carbons of the cyclopropane ring (-CH₂-).
Predicted Infrared (IR) Spectrum
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~2250 cm⁻¹: A sharp, medium intensity peak corresponding to the C≡N stretching vibration of the nitrile group.
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~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ester carbonyl group.
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~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and cyclopropyl groups.
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~1200 cm⁻¹: C-O stretching vibration of the ester group.
Reactivity and Potential Applications
Methyl 1-cyanocyclopropanecarboxylate is a "donor-acceptor" cyclopropane, although the term is more commonly applied to cyclopropanes with vicinal donor and acceptor groups. The geminal electron-withdrawing cyano and ester groups significantly activate the cyclopropane ring, making it susceptible to nucleophilic ring-opening reactions.
Nucleophilic Ring-Opening Reactions
The strained C-C bonds of the cyclopropane ring can be cleaved by various nucleophiles. The attack can occur at either of the methylene carbons, leading to the formation of a functionalized linear product. The regioselectivity of the ring-opening would be influenced by the nature of the nucleophile and the reaction conditions.
General Reaction Scheme:
Potential Applications in Drug Development
The 1-cyanocyclopropyl group is a valuable motif in medicinal chemistry. Its incorporation into drug candidates can influence their conformational properties, metabolic stability, and binding affinity to biological targets. Methyl 1-cyanocyclopropanecarboxylate serves as a key building block for introducing this moiety. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for synthetic elaboration. The ester can be saponified or converted to an amide. These transformations open up a wide range of possibilities for creating diverse molecular scaffolds for drug discovery.
Conclusion
Methyl 1-cyanocyclopropanecarboxylate is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is somewhat limited in publicly accessible literature, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of cyclopropane derivatives. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic utility.
